Superior Enzyme Inhibition Potency: ZTB23(R) vs. Broad-Spectrum Metalloprotease Inhibitor Phosphoramidon
ZTB23(R) is over 25-fold more potent against Zmp1 than the broad-spectrum metalloprotease inhibitor phosphoramidon. The Ki value for ZTB23(R) is 94 nM [1], while phosphoramidon exhibits a Ki of 2.5 µM [2].
| Evidence Dimension | Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | 94 nM |
| Comparator Or Baseline | Phosphoramidon (2.5 µM) |
| Quantified Difference | 26.6-fold improvement |
| Conditions | Recombinant M. tuberculosis Zmp1 enzyme inhibition assay |
Why This Matters
This significant potency difference dictates that much higher concentrations of phosphoramidon would be required to achieve comparable target engagement, increasing the risk of off-target effects and confounding in cell-based assays.
- [1] Mori M, Moraca F, Deodato D, Ferraris DM, Selchow P, Sander P, Rizzi M, Botta M. Discovery of the first potent and selective Mycobacterium tuberculosis Zmp1 inhibitor. Bioorg Med Chem Lett. 2014 Jun 1;24(11):2508-11. View Source
- [2] Ferraris DM, et al. Crystal structure of Mycobacterium tuberculosis zinc-dependent metalloprotease-1 (Zmp1), a metalloprotease involved in pathogenicity. J Biol Chem. 2011 Sep 16;286(37):32475-82. (Phosphoramidon Ki = 2.5 µM) View Source
